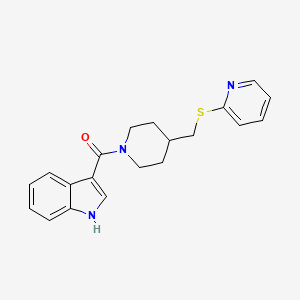

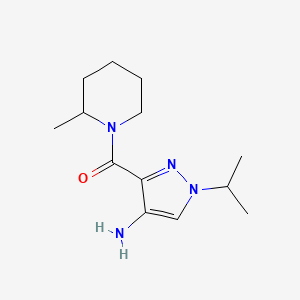

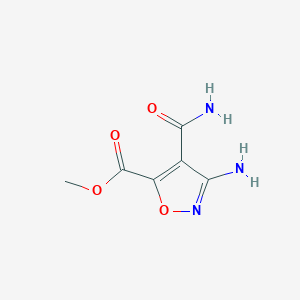

![molecular formula C27H31N5O2 B2511052 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin CAS No. 877799-55-8](/img/structure/B2511052.png)

7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C27H31N5O2 and its molecular weight is 457.578. The purity is usually 95%.

BenchChem offers high-quality 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Befunde: Während die Derivate eine antibakterielle Aktivität zeigten, waren sie weniger potent als Ciprofloxacin. Bemerkenswert ist, dass N-Benzyl-Ciprofloxacin eine vielversprechende Aktivität gegen intrazelluläre Bakterien zeigte, was es zu einem interessanten Kandidaten für weitere Studien macht .

- Befunde: N-Benzyl-Ciprofloxacin akkumulierte signifikant mehr in Mäuse-Makrophagen als Ciprofloxacin. Es blieb jedoch ein Substrat für den Efflux durch Mrp4. Dies unterstreicht den Einfluss der Benzylsubstitution an C7 auf die zelluläre Akkumulation und Transportererkennung .

- Befunde: N-Benzyl-Ciprofloxacin war gegen intrazelluläre Bakterien genauso potent wie Ciprofloxacin. Seine einzigartigen Eigenschaften machen es zu einem potenziellen Kandidaten zur Bekämpfung von Infektionen innerhalb von Zellen .

- Befunde: Weitere Studien sind erforderlich, um seine Affinität für α1-AR und potenzielle therapeutische Implikationen zu untersuchen .

- Befunde: Rechnergestützte Analysen können Einblicke in seine Interaktionen mit biologischen Zielstrukturen liefern und so die Wirkstoffentwicklung und -optimierung unterstützen .

Antibakterielle Aktivität

Zelluläre Akkumulation und Effluxtransporter

Intrazelluläre Aktivität

α1-Adrenozeptor (α1-AR) Affinität

Molekular Docking und Dynamik

Weitere potenzielle Anwendungen

Wirkmechanismus

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This enzyme plays a crucial role in learning and memory .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine, a neurotransmitter that plays an important role in learning and memory . This is because AChE is responsible for breaking down acetylcholine in the synaptic cleft, and its inhibition prevents this breakdown .

Pharmacokinetics

The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .

Result of Action

The result of the compound’s action is an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cognition functions . This makes the compound a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect drug accumulation . .

Biochemische Analyse

Biochemical Properties

7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The interaction between 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, the compound has been found to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine to these receptors modulates their activity, influencing cellular signaling pathways.

Cellular Effects

The effects of 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine on various types of cells and cellular processes are profound. In neuronal cells, the compound’s inhibition of acetylcholinesterase leads to increased acetylcholine levels, which can enhance cholinergic signaling and improve cognitive functions . In smooth muscle cells, the binding of the compound to alpha1-adrenergic receptors results in the relaxation of these muscles, which can alleviate conditions such as hypertension . Furthermore, 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has been observed to influence gene expression by modulating transcription factors and signaling pathways involved in cellular metabolism and proliferation .

Molecular Mechanism

The molecular mechanism of action of 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s catalytic activity . This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and prolonged cholinergic signaling. Additionally, the compound’s binding to alpha1-adrenergic receptors involves interactions with specific amino acid residues in the receptor’s binding pocket, stabilizing the receptor in an inactive conformation . This binding modulates the receptor’s activity, affecting downstream signaling pathways and physiological responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound has been associated with sustained inhibition of acetylcholinesterase activity and persistent modulation of alpha1-adrenergic receptor signaling . In in vivo studies, the compound’s effects on cellular function have been observed to diminish over time, likely due to metabolic degradation and clearance from the body .

Dosage Effects in Animal Models

The effects of 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and reduce blood pressure without significant adverse effects . At higher doses, the compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s accumulation in tissues and its prolonged interaction with target biomolecules. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .

Metabolic Pathways

7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic reactions facilitate the compound’s excretion from the body via the kidneys. The compound’s interaction with cytochrome P450 enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions . Additionally, the compound’s metabolites have been shown to retain some biological activity, contributing to its overall pharmacological effects .

Transport and Distribution

The transport and distribution of 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake into cells . Once inside the cells, the compound binds to intracellular proteins, including albumin and other carrier proteins, which influence its distribution and localization . The compound’s accumulation in specific tissues, such as the brain and liver, is determined by the expression levels of these transporters and binding proteins .

Subcellular Localization

The subcellular localization of 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and receptors . Additionally, the compound has been observed to accumulate in the endoplasmic reticulum and Golgi apparatus, where it may influence protein synthesis and post-translational modifications . The presence of specific targeting signals and post-translational modifications, such as phosphorylation and glycosylation, may direct the compound to these subcellular compartments .

Eigenschaften

IUPAC Name |

7-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O2/c1-20-18-25(32-27(28-20)26(21(2)29-32)22-8-5-4-6-9-22)31-14-12-30(13-15-31)16-17-34-24-11-7-10-23(19-24)33-3/h4-11,18-19H,12-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERDUQWAWIEEIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC(=C4)OC)C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

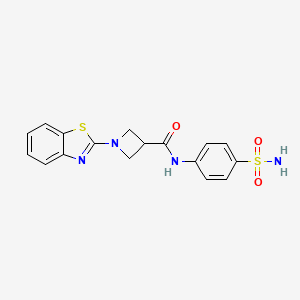

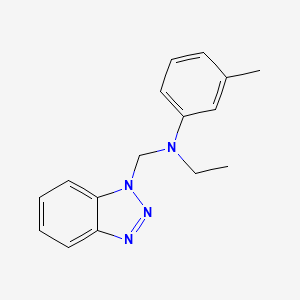

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2510978.png)

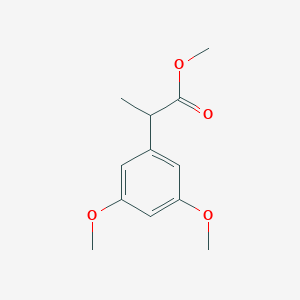

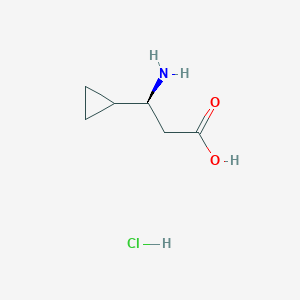

![[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2510980.png)

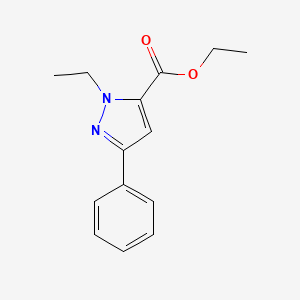

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2510983.png)

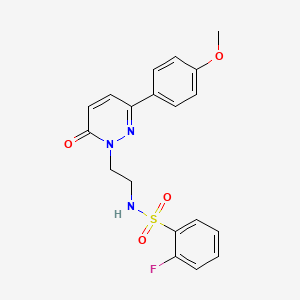

![2-{[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B2510991.png)